![molecular formula C10H11ClN2 B1453755 4-Chlor-2-Cyclopropyl-5H,6H,7H-Cyclopenta[d]pyrimidin CAS No. 1247618-11-6](/img/structure/B1453755.png)
4-Chlor-2-Cyclopropyl-5H,6H,7H-Cyclopenta[d]pyrimidin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors for cancer treatment.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Wirkmechanismus
Target of Action
The primary targets of 4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can significantly influence the action, efficacy, and stability of 4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine . For instance, extreme pH or temperature conditions could affect the compound’s stability or its ability to interact with its targets.
Vorbereitungsmethoden
The synthesis of 4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a cyclopropylamine derivative with a chlorinated pyrimidine precursor . The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions employed.
Vergleich Mit ähnlichen Verbindungen
4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine can be compared with other similar compounds, such as:
4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: This compound has a methyl group instead of a cyclopropyl group, which may affect its reactivity and biological activity.
4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine:
The uniqueness of 4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
IUPAC Name |
4-chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-9-7-2-1-3-8(7)12-10(13-9)6-4-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKKMLZMVNHKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



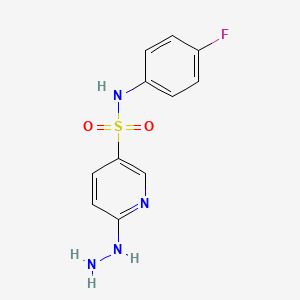
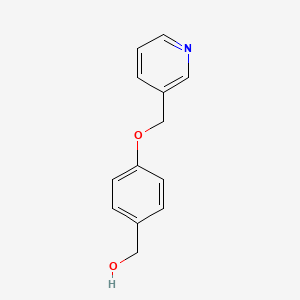
![4-[Cyclohexyl(methyl)amino]benzoic acid](/img/structure/B1453675.png)
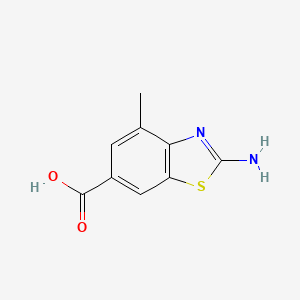
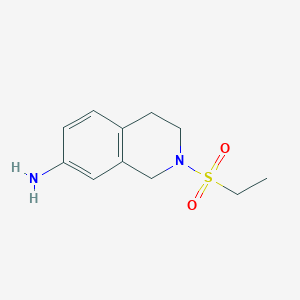
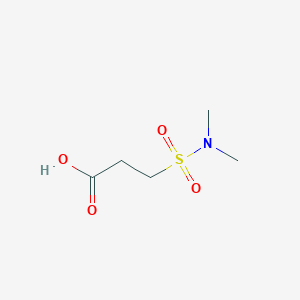
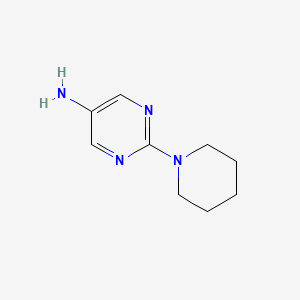
![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1453685.png)
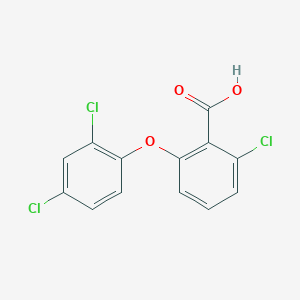
![[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1453690.png)
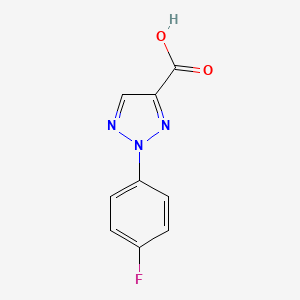

![[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1453695.png)
